N-benzyl-3-[2-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide
Description
N-benzyl-3-[2-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a synthetic benzamide derivative characterized by a 1H-imidazole core substituted with a sulfanyl-linked carbamoyl group and a benzylamide moiety. The imidazole ring contributes to hydrogen-bonding interactions, while the sulfanyl bridge may influence metabolic stability. This compound is hypothesized to exhibit pharmacological activity, though specific target data remain unreported in the provided evidence.
Properties
IUPAC Name |
N-benzyl-3-[2-[2-(4-ethylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O2S/c1-2-20-11-13-23(14-12-20)30-25(32)19-34-27-28-15-16-31(27)24-10-6-9-22(17-24)26(33)29-18-21-7-4-3-5-8-21/h3-17H,2,18-19H2,1H3,(H,29,33)(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZWXMYAOZWSJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-[2-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide typically involves multi-step organic reactions. One common method involves the reaction of benzylamine with 4-ethylphenyl isocyanate to form the corresponding urea derivative. This intermediate is then reacted with 2-mercaptoimidazole under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-[2-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH₄) to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced amines or alcohols.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
N-benzyl-3-[2-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of N-benzyl-3-[2-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide involves its interaction with specific molecular targets. It is known to inhibit enzymes involved in cell division and growth, making it a potential candidate for anticancer therapy. The compound binds to the active site of the enzyme, blocking its activity and thereby inhibiting the proliferation of cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-benzyl-3-[2-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide with analogous compounds based on structural motifs, synthesis, and inferred pharmacological relevance.
Imidazolyl Benzamide Derivatives
- N-(2-(3-(3,4-difluorophenyl)ureido)ethyl)-4-(1H-imidazol-1-yl)benzamide (3b): This compound (from ) shares the imidazolyl benzamide core but replaces the sulfanyl-carbamoyl group with a urea-linked 3,4-difluorophenyl moiety. Synthesis of 3b involves multi-step coupling, contrasting with the target compound’s sulfanyl bridge formation .
Carbamoyl-Substituted Derivatives
- EP 4 374 877 A2 Compounds ():
These patented derivatives feature carbamoyl groups attached to diazaspiro and trifluoromethylpyrimidine scaffolds. While the target compound’s carbamoyl group is simpler, the patent compounds exhibit enhanced steric bulk and fluorinated groups, likely improving target selectivity and pharmacokinetic properties (e.g., plasma half-life). Their synthesis involves advanced spirocyclic ring formation, which is more complex than the target’s straightforward imidazole functionalization .
Triazole-Containing Benzamides
- (S)-N-(2-((1-amino-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)-4-(4-((dibenzylamino)methyl)-1H-1,2,3-triazol-1-yl)benzamide (2f): This compound () replaces the imidazole ring with a triazole moiety and incorporates a dibenzylamino group. Triazoles offer greater metabolic stability than imidazoles due to reduced susceptibility to oxidative degradation. However, the target compound’s imidazole may provide stronger π-π interactions in binding pockets. The synthesis of 2f employs click chemistry (CuI catalysis, 50% yield), whereas the target compound’s synthesis likely involves thiol-imidazole coupling .
Structural and Pharmacological Comparison Table
Key Findings and Implications
Structural Flexibility : The target compound’s imidazole and sulfanyl-carbamoyl groups offer a balance between synthetic accessibility and moderate bioactivity, whereas fluorinated or spirocyclic analogs () prioritize target engagement at the expense of synthetic complexity .
Metabolic Considerations : Triazole-containing analogs () may outperform the target compound in stability, but imidazole derivatives retain advantages in binding interactions .
Synthetic Feasibility : The target compound’s synthesis is less labor-intensive than spirocyclic or triazole-based derivatives, making it a viable candidate for preliminary pharmacological screening .
Biological Activity
Overview
N-benzyl-3-[2-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a complex organic compound belonging to the class of benzimidazole derivatives. This class is recognized for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structural features of this compound, particularly the presence of the imidazole ring and sulfanyl linkage, contribute to its potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C26H24N4O2S
- IUPAC Name : this compound
- SMILES Notation : COc(cc1)ccc1NC(CSc1nccn1-c1cc(C(NCc2ccccc2)=O)ccc1)=O
This compound's structure enhances its lipophilicity and bioavailability, making it a promising candidate for further pharmacological studies.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzimidazole derivatives. For instance, compounds similar to this compound have exhibited significant inhibitory effects on various cancer cell lines. A study reported that certain derivatives demonstrated IC50 values lower than those of standard chemotherapeutics like doxorubicin, indicating strong cytotoxic effects against cancer cells .
Antimicrobial Properties
Benzimidazole derivatives have also been investigated for their antimicrobial activity. Research has shown that compounds with similar structural motifs can inhibit both Gram-positive and Gram-negative bacteria. For example, derivatives containing an imidazole moiety have been found to possess moderate to good activity against pathogens such as Staphylococcus aureus and Escherichia coli .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity and influencing various signaling pathways.
- Cell Cycle Disruption : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Redox Properties : The sulfanyl linkage in the compound could contribute to its redox activity, which may play a role in its biological effects.
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a series of benzimidazole derivatives, including compounds structurally related to this compound. The results indicated that these compounds effectively inhibited cell proliferation in various cancer cell lines, with specific emphasis on their mechanism involving apoptosis induction through caspase activation .
Study 2: Antimicrobial Activity Evaluation
In another study focusing on antimicrobial properties, a range of benzimidazole derivatives were tested against E. coli and S. aureus. The results showed that certain derivatives exhibited significant antibacterial activity, with minimum inhibitory concentration (MIC) values comparable to those of established antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
